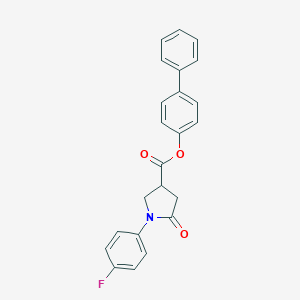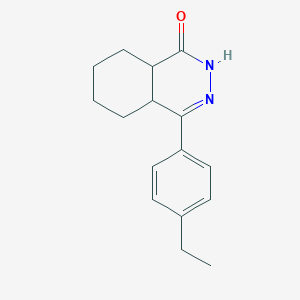
2-(3-Methoxyphenyl)-2-oxoethyl 1-(4-bromophenyl)-5-oxo-3-pyrrolidinecarboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(3-Methoxyphenyl)-2-oxoethyl 1-(4-bromophenyl)-5-oxo-3-pyrrolidinecarboxylate, also known as BRD7880, is a chemical compound that has gained attention in the field of scientific research due to its potential therapeutic properties.
Wirkmechanismus
The mechanism of action of 2-(3-Methoxyphenyl)-2-oxoethyl 1-(4-bromophenyl)-5-oxo-3-pyrrolidinecarboxylate is not fully understood. However, it has been suggested that 2-(3-Methoxyphenyl)-2-oxoethyl 1-(4-bromophenyl)-5-oxo-3-pyrrolidinecarboxylate may exert its therapeutic effects by inhibiting the activity of histone deacetylases (HDACs). HDACs are enzymes that regulate gene expression by removing acetyl groups from histone proteins, leading to chromatin condensation and transcriptional repression. Inhibition of HDACs by 2-(3-Methoxyphenyl)-2-oxoethyl 1-(4-bromophenyl)-5-oxo-3-pyrrolidinecarboxylate may result in the activation of tumor suppressor genes and the suppression of pro-inflammatory cytokines.
Biochemical and Physiological Effects
2-(3-Methoxyphenyl)-2-oxoethyl 1-(4-bromophenyl)-5-oxo-3-pyrrolidinecarboxylate has been shown to have several biochemical and physiological effects. In a study conducted by Li et al. (2018), 2-(3-Methoxyphenyl)-2-oxoethyl 1-(4-bromophenyl)-5-oxo-3-pyrrolidinecarboxylate was found to induce apoptosis and cell cycle arrest in breast cancer cells by upregulating the expression of pro-apoptotic proteins and downregulating the expression of anti-apoptotic proteins. Additionally, 2-(3-Methoxyphenyl)-2-oxoethyl 1-(4-bromophenyl)-5-oxo-3-pyrrolidinecarboxylate was shown to suppress the production of pro-inflammatory cytokines in lipopolysaccharide-stimulated macrophages by inhibiting the activity of NF-κB, a transcription factor that regulates the expression of pro-inflammatory genes.
Vorteile Und Einschränkungen Für Laborexperimente
2-(3-Methoxyphenyl)-2-oxoethyl 1-(4-bromophenyl)-5-oxo-3-pyrrolidinecarboxylate has several advantages for lab experiments. It has a high purity and yield, making it suitable for use in biochemical assays and cell culture experiments. Additionally, its potential therapeutic properties make it a promising candidate for drug development. However, there are also limitations to using 2-(3-Methoxyphenyl)-2-oxoethyl 1-(4-bromophenyl)-5-oxo-3-pyrrolidinecarboxylate in lab experiments. Its mechanism of action is not fully understood, and further research is needed to elucidate its therapeutic potential. Additionally, the synthesis method of 2-(3-Methoxyphenyl)-2-oxoethyl 1-(4-bromophenyl)-5-oxo-3-pyrrolidinecarboxylate is complex and may require specialized equipment and expertise.
Zukünftige Richtungen
There are several future directions for the research of 2-(3-Methoxyphenyl)-2-oxoethyl 1-(4-bromophenyl)-5-oxo-3-pyrrolidinecarboxylate. Firstly, further studies are needed to elucidate its mechanism of action and therapeutic potential. Secondly, the efficacy and safety of 2-(3-Methoxyphenyl)-2-oxoethyl 1-(4-bromophenyl)-5-oxo-3-pyrrolidinecarboxylate in animal models and clinical trials need to be evaluated. Thirdly, the development of analogs and derivatives of 2-(3-Methoxyphenyl)-2-oxoethyl 1-(4-bromophenyl)-5-oxo-3-pyrrolidinecarboxylate may lead to the discovery of more potent and selective HDAC inhibitors with improved therapeutic properties. Lastly, the use of 2-(3-Methoxyphenyl)-2-oxoethyl 1-(4-bromophenyl)-5-oxo-3-pyrrolidinecarboxylate in combination with other drugs or therapies may enhance its therapeutic efficacy and reduce potential side effects.
Conclusion
In conclusion, 2-(3-Methoxyphenyl)-2-oxoethyl 1-(4-bromophenyl)-5-oxo-3-pyrrolidinecarboxylate is a chemical compound with potential therapeutic properties for the treatment of cancer and inflammatory diseases. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand its therapeutic potential and develop it into a viable drug candidate.
Synthesemethoden
The synthesis of 2-(3-Methoxyphenyl)-2-oxoethyl 1-(4-bromophenyl)-5-oxo-3-pyrrolidinecarboxylate involves the reaction of 1-(4-bromophenyl)-5-oxopyrrolidine-3-carboxylic acid with 2-(3-methoxyphenyl)acetyl chloride in the presence of a base. The resulting product is purified through column chromatography to obtain 2-(3-Methoxyphenyl)-2-oxoethyl 1-(4-bromophenyl)-5-oxo-3-pyrrolidinecarboxylate with a yield of 45%.
Wissenschaftliche Forschungsanwendungen
2-(3-Methoxyphenyl)-2-oxoethyl 1-(4-bromophenyl)-5-oxo-3-pyrrolidinecarboxylate has been identified as a potential therapeutic agent for the treatment of cancer and inflammatory diseases. In a study conducted by Li et al. (2018), 2-(3-Methoxyphenyl)-2-oxoethyl 1-(4-bromophenyl)-5-oxo-3-pyrrolidinecarboxylate was found to inhibit the growth of breast cancer cells by inducing apoptosis and cell cycle arrest. Additionally, 2-(3-Methoxyphenyl)-2-oxoethyl 1-(4-bromophenyl)-5-oxo-3-pyrrolidinecarboxylate was shown to suppress the production of pro-inflammatory cytokines in lipopolysaccharide-stimulated macrophages, suggesting its potential use in the treatment of inflammatory diseases.
Eigenschaften
Produktname |
2-(3-Methoxyphenyl)-2-oxoethyl 1-(4-bromophenyl)-5-oxo-3-pyrrolidinecarboxylate |
|---|---|
Molekularformel |
C20H18BrNO5 |
Molekulargewicht |
432.3 g/mol |
IUPAC-Name |
[2-(3-methoxyphenyl)-2-oxoethyl] 1-(4-bromophenyl)-5-oxopyrrolidine-3-carboxylate |
InChI |
InChI=1S/C20H18BrNO5/c1-26-17-4-2-3-13(9-17)18(23)12-27-20(25)14-10-19(24)22(11-14)16-7-5-15(21)6-8-16/h2-9,14H,10-12H2,1H3 |
InChI-Schlüssel |
ZCMFBGPQTLMUHJ-UHFFFAOYSA-N |
SMILES |
COC1=CC=CC(=C1)C(=O)COC(=O)C2CC(=O)N(C2)C3=CC=C(C=C3)Br |
Kanonische SMILES |
COC1=CC=CC(=C1)C(=O)COC(=O)C2CC(=O)N(C2)C3=CC=C(C=C3)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-oxo-N-(4-phenoxyphenyl)hexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxamide](/img/structure/B270998.png)
![2-Oxo-2-phenylethyl 1-[4-(3-methoxyphenyl)-1,3-thiazol-2-yl]-5-oxo-3-pyrrolidinecarboxylate](/img/structure/B271001.png)

![3-[(3-Methoxybenzoyl)amino]phenyl 1-(3,5-dimethylphenyl)-5-oxo-3-pyrrolidinecarboxylate](/img/structure/B271003.png)







![2-[(5-Methyl-3-isoxazolyl)amino]-2-oxoethyl 3-[(3-methoxybenzoyl)amino]benzoate](/img/structure/B271019.png)

